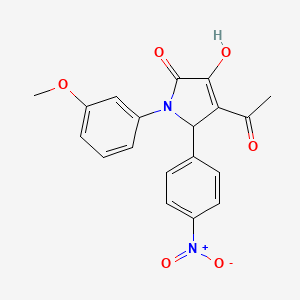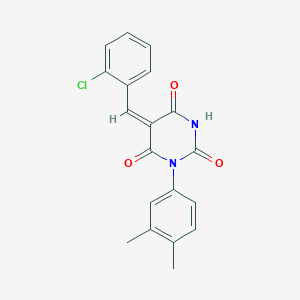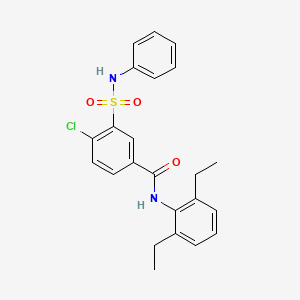![molecular formula C24H24N4O3 B4894516 1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine, commonly known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research. FMPP is a potent and selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
FMPP acts as a potent and selective agonist at the serotonin receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes, including mood regulation, pain perception, and inflammation.
Biochemical and Physiological Effects:
The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes. FMPP has been found to have analgesic effects, which make it a potential candidate for the treatment of pain. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. FMPP has also been found to have an impact on mood regulation and has been studied for its potential use in the treatment of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
FMPP has several advantages for lab experiments. It is a potent and selective agonist at the serotonin receptor, which makes it a useful tool for studying the role of the serotonin receptor in various physiological and biochemical processes. FMPP has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of FMPP is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of FMPP. One potential direction is the development of FMPP-based drugs for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of FMPP's impact on various physiological and biochemical processes, including pain perception, inflammation, and mood regulation. Furthermore, the development of new and improved synthesis methods for FMPP may increase its availability and use in scientific research.
Méthodes De Synthèse
The synthesis of FMPP involves the reaction of 2-furoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-(6-methoxy-2-naphthyl)-1H-pyrazole-4-carbaldehyde to yield FMPP. The synthesis of FMPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FMPP has been extensively studied for its potential therapeutic applications. It has been found to have a potent and selective agonist activity at the serotonin receptor, which makes it a promising candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. FMPP has also been studied for its potential use in the treatment of migraines and other types of headaches. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
furan-2-yl-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-7-6-17-13-19(5-4-18(17)14-21)23-20(15-25-26-23)16-27-8-10-28(11-9-27)24(29)22-3-2-12-31-22/h2-7,12-15H,8-11,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQCWWHWZGNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)

![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)
![4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)


![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)


